Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate
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Overview
Description
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that includes an ethyl ester, an acetylpiperazine moiety, and a bromophenoxyacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Acetylpiperazine Intermediate: This involves the acetylation of piperazine using acetic anhydride under basic conditions.
Synthesis of the Bromophenoxyacetamido Intermediate: This step involves the reaction of 4-bromophenol with chloroacetic acid to form 4-bromophenoxyacetic acid, which is then converted to its acyl chloride derivative and reacted with an amine to form the acetamido group.
Coupling of Intermediates: The final step involves the coupling of the acetylpiperazine intermediate with the bromophenoxyacetamido intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents with specific biological activities.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The acetylpiperazine moiety may interact with neurotransmitter receptors or enzymes, while the bromophenoxyacetamido group could modulate the activity of specific proteins or signaling pathways. The exact mechanism would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE
- ETHYL 4-(2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE
Uniqueness
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Properties
Molecular Formula |
C23H26BrN3O5 |
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Molecular Weight |
504.4 g/mol |
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(4-bromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H26BrN3O5/c1-3-31-23(30)17-4-9-21(27-12-10-26(11-13-27)16(2)28)20(14-17)25-22(29)15-32-19-7-5-18(24)6-8-19/h4-9,14H,3,10-13,15H2,1-2H3,(H,25,29) |
InChI Key |
FFFPAKGOIRDTNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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